Hirsutellone A
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Overview
Description
Hirsutellone A is a natural product found in Hirsutella nivea with data available.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
Antimycobacterial Activity : Hirsutellones, including Hirsutellone A, exhibit significant growth inhibitory activity against Mycobacterium tuberculosis, indicating potential for treating tuberculosis (Isaka et al., 2005).
Biosynthetic Studies : Studies on the biosynthesis of para-Cyclophane-Containing Hirsutellone Family of Fungal Natural Products, including this compound, provide insights into the complex processes involved in their formation (Ohashi et al., 2021).
Synthesis and Structural Analysis
Total Synthesis : The total synthesis of Hirsutellone B, a related compound, has been achieved, which is crucial for understanding the structural and functional aspects of these compounds (Nicolaou et al., 2009).
Bioinspired Synthesis : Studies on the bioinspired synthesis of Hirsutellones, including this compound, have been conducted, showcasing the intricate pathways and strategies used in their formation (Nicolaou et al., 2011).
Macrocyclization Techniques : Research on the synthesis of Hirsutellone B using Ullmann-type direct 13-membered macrocyclization illustrates the innovative approaches taken to construct these complex molecules (Uchiro et al., 2011).
Properties
Molecular Formula |
C28H31NO4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(3S,4R,7R,9S,10S,13S,14S,16R,20S,27S)-13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione |
InChI |
InChI=1S/C28H31NO4/c1-3-16-7-11-18-20-12-14(2)4-10-19(20)26-23(18)22(16)25(30)24-21(27(31)29-28(24)32)13-15-5-8-17(33-26)9-6-15/h3,5-9,11,14,16,18-24,26H,1,4,10,12-13H2,2H3,(H,29,31,32)/t14-,16+,18+,19-,20+,21+,22+,23+,24-,26+/m1/s1 |
InChI Key |
ZEHNBMLTLKOFTM-KGWAGKIFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@H]6[C@H](C4=O)C(=O)NC6=O)C=C5)C=C |
Canonical SMILES |
CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6C(C4=O)C(=O)NC6=O)C=C5)C=C |
Synonyms |
hirsutellone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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